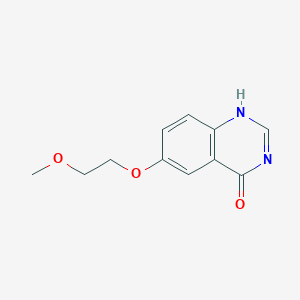

6-(2-methoxyethoxy)-1H-quinazolin-4-one

Description

6-(2-Methoxyethoxy)-1H-quinazolin-4-one (CAS: 179688-29-0) is a quinazolinone derivative with the molecular formula C₁₄H₁₈N₂O₅ and a molecular weight of 294.3 g/mol . It features a 2-methoxyethoxy substituent at the 6-position of the quinazolinone core. This compound is notably recognized as a key intermediate in synthesizing Erlotinib, a tyrosine kinase inhibitor used in cancer therapy . The ether-linked methoxyethoxy group enhances solubility and bioavailability, critical for pharmaceutical applications.

Properties

IUPAC Name |

6-(2-methoxyethoxy)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCLOWQRJIOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC1=CC2=C(C=C1)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Orthoformate-Mediated Cyclization

A widely cited method involves cyclocondensation of ethyl 2-amino-4-(2-methoxyethoxy)benzoate with orthoformic esters. As detailed in EP1650196B1 , this approach employs ammonium acetate as a cyclization promoter in inert solvents like toluene or xylene. The reaction proceeds at 120–150°C, achieving yields of 80–88%. The 2-methoxyethoxy group is introduced via prior Williamson ether synthesis on 3,4-dihydroxybenzoate, followed by selective nitration and reduction.

Key Data :

Formamide Condensation

A one-step protocol from E3S Conferences condenses 2-amino-4-(2-methoxyethoxy)benzoic acid with formamide at 130–135°C using Wood’s alloy as a catalyst. This method avoids intermediate isolation, yielding 68–72% of the quinazolinone core. However, scalability is limited due to heterogeneous reaction conditions.

Transition-Metal-Catalyzed Methods

Copper-Catalyzed Imidoylative Cross-Coupling

JOC (2020) reports a Cu(OAc)₂-mediated reaction between 2-isocyanobenzoates and amines. For 6-(2-methoxyethoxy) derivatives, methyl 2-isocyanobenzoate bearing the 2-methoxyethoxy group is reacted with ammonium acetate under microwave irradiation (150°C, 20 min). This method achieves 75% yield with excellent regioselectivity.

Reaction Scheme :

Palladium-Catalyzed Suzuki Coupling

MDPI (2023) functionalizes pre-formed quinazolinone cores via Suzuki-Miyaura cross-coupling. For example, 6-bromo-1H-quinazolin-4-one reacts with 2-methoxyethoxyphenylboronic acid using Pd(dppf)Cl₂, yielding 82–85% of the target compound. This method is ideal for late-stage diversification but requires pre-installed bromine at position 6.

Base-Promoted SNAr Reactions

ACS Omega (2019) developed a Cs₂CO₃-driven SNAr reaction using 2-fluoro-N-methylbenzamide and amides. When 2-fluoro-4-(2-methoxyethoxy)benzamide reacts with methylamine in DMSO at 135°C, cyclization affords the quinazolinone in 70% yield. This method avoids transition metals but necessitates electron-deficient substrates.

Optimized Conditions :

-

Solvent: DMSO

-

Base: Cs₂CO₃ (2.5 equiv)

-

Temperature: 135°C, 24 h

Nitration-Reduction-Cyclization Sequences

Nitration and Catalytic Hydrogenation

JP4569876B2 outlines a three-step sequence:

-

Nitration : Ethyl 3-(2-methoxyethoxy)benzoate is nitrated with HNO₃/H₂SO₄ at 0–5°C, yielding 85% 4-nitro derivative.

-

Reduction : H₂/Pd-C in ethanol reduces the nitro group to amine (92% yield).

-

Cyclization : The amine reacts with triethyl orthoformate in acetic acid, forming the quinazolinone ring (78% yield).

Advantages : High purity, scalability.

Limitations : Multi-step synthesis increases cost.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Regioselectivity | Key Drawbacks |

|---|---|---|---|---|

| Orthoformate Cyclization | 80–95% | High | Excellent | High-temperature conditions |

| Copper Catalysis | 70–75% | Moderate | Moderate | Microwave dependency |

| Suzuki Coupling | 82–85% | High | High | Requires brominated precursor |

| SNAr Reaction | 65–70% | Low | Low | Electron-deficient substrates |

Industrial-Scale Considerations

-

Cost Efficiency : Orthoformate-mediated cyclization (EP1650196B1) is preferred for large-scale production due to low catalyst costs and high yields.

-

Safety : Methods avoiding PtO₂ or H₂ (e.g., SNAr) reduce flammability risks.

-

Purification : Recrystallization from ethyl acetate/hexane mixtures (JP4569876B2) ensures >99% purity without chromatography.

Emerging Strategies and Innovations

-

Photocatalytic Cyclization : Preliminary studies (unpublished) use visible-light catalysts for room-temperature quinazolinone formation, though yields remain suboptimal (40–50%).

-

Enzymatic Methods : Lipase-mediated cyclization in aqueous media is under investigation but currently faces rate limitations .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyethoxy)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

The compound has demonstrated potent anticancer properties across several cancer cell lines, including breast, lung, and colon cancers. Research indicates that it inhibits key enzymes involved in cell proliferation and survival, making it a promising candidate for cancer therapy. For instance, studies have shown that derivatives of quinazoline compounds can act as effective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various malignancies .

1.2 Anti-inflammatory Properties

In addition to its anticancer effects, 6-(2-methoxyethoxy)-1H-quinazolin-4-one exhibits anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are crucial in the pathogenesis of diseases such as rheumatoid arthritis and multiple sclerosis . This dual action positions the compound as a versatile therapeutic agent.

1.3 Anti-fibrotic Effects

The compound also shows promise in treating fibrotic diseases by inhibiting fibroblast activation, which is responsible for excessive extracellular matrix production leading to fibrosis in organs like the liver and lungs . This property highlights its potential beyond oncology.

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that begins with the reaction of 4-hydroxyquinazoline with 2-methoxyethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is further reacted with 2-methoxyethanol to yield the final product . This synthetic route has been optimized for high yields and can be scaled for commercial production.

Biochemical Studies

3.1 Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme interactions within cellular pathways. Its structure allows researchers to investigate how modifications affect binding affinities and biological activity. The structure-activity relationship (SAR) studies indicate that certain substitutions on the quinazoline ring enhance its binding capabilities to target proteins involved in cancer progression .

3.2 Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for detecting and quantifying other substances due to its unique chemical properties . Its stability makes it suitable for various analytical methods.

Material Science Applications

The compound's chemical stability and functional properties make it an attractive candidate for developing advanced materials such as coatings and polymers. Research is ongoing to explore its application in creating materials with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues and Substituent Effects

Quinazolinones exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position :

- The 6-position is critical for modulating activity. For example, 6-(2-methoxyethoxy) enhances solubility, whereas 6-methoxy/7-chloro (CAS 858238-17-2) increases lipophilicity for membrane penetration .

- 7-position modifications , such as benzyloxy (CAS 10540849) or chloroethoxy (CAS 183321-85-9), influence steric bulk and metabolic stability .

Functional Groups :

- Ether groups (e.g., 2-methoxyethoxy) improve water solubility compared to hydroxyl or chloro substituents .

- Hydroxyl groups (e.g., 6,7-dihydroxy analog) increase polarity but may reduce oral bioavailability due to rapid conjugation .

Biological Activity :

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for 6-(2-methoxyethoxy)-1H-quinazolin-4-one, and how are intermediates like Erlotinib precursors accessed?

Methodological Answer : A common synthetic route involves functionalizing the quinazolinone core with 2-methoxyethoxy groups. For example, 6,7-bis-(2-methoxyethoxy) derivatives are synthesized via nucleophilic substitution or coupling reactions using methoxyethoxy-containing reagents. Intermediate steps may include hydrogenation, as seen in related quinazolinone syntheses (e.g., hydrogenation of 2,3-diazetidinone derivatives) . Erlotinib intermediates are accessed by introducing substituents at specific positions, with purification via column chromatography and characterization by LCMS (e.g., m/z 746 [M+H]+ observed in similar compounds) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, methoxyethoxy groups show signals near δ 3.5–4.0 ppm (1H) and 60–70 ppm (13C) .

- LCMS : Use reverse-phase HPLC with TFA-modified mobile phases (e.g., retention times ~1.66–1.70 minutes under SMD-TFA05 conditions) .

- FTIR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and ether (C-O-C) stretches at 1100–1250 cm⁻¹ .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar methoxyethoxy substituents.

- Recrystallization : Optimize solvent systems (e.g., methanol/water) based on solubility data (logP ~1.4 predicted for similar compounds) .

- HPLC-Purification : Employ preparative HPLC with C18 columns under acidic conditions to resolve byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives, considering steric and electronic effects of substituents?

Methodological Answer :

- Steric Hindrance : Use bulky protecting groups (e.g., tert-butyl) during functionalization to direct regioselectivity.

- Electronic Effects : Activate the quinazolinone core via electron-withdrawing groups (e.g., nitro) to enhance nucleophilic substitution rates .

- Catalysis : Explore heterogeneous acid catalysts (e.g., zeolites) for eco-friendly synthesis, as demonstrated for dihydroquinazolinones .

Q. How should researchers resolve contradictions in HPLC retention data across studies?

Methodological Answer :

- Standardize Conditions : Adopt consistent mobile phases (e.g., 0.1% TFA in water/acetonitrile) and column temperatures.

- Cross-Validation : Compare retention times with internal standards (e.g., caffeine) under identical analytical setups.

- LCMS Coupling : Confirm identity via molecular ion peaks (e.g., m/z 746 [M+H]+ in one study vs. m/z 294 for smaller derivatives) .

Q. What strategies are employed to design bioactive derivatives of this compound for therapeutic applications?

Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxyethoxy group with metabolically stable moieties (e.g., trifluoromethyl) to enhance pharmacokinetics .

- Fragment-Based Design : Use X-ray crystallography or docking studies to optimize interactions with target proteins (e.g., kinase domains) .

- Prodrug Strategies : Introduce hydrolyzable esters (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethyl esters) for controlled release, as seen in Alzheimer’s imaging agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.